molecular formula C4H5NO2S B12900297 3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 37021-10-6

3-Methyl-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B12900297
CAS No.: 37021-10-6
M. Wt: 131.16 g/mol
InChI Key: PRUXGCLKJVUNRT-UHFFFAOYSA-N
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Description

3-Methyl-2-thioxooxazolidin-4-one is a heterocyclic compound that features a five-membered ring containing sulfur, nitrogen, and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-thioxooxazolidin-4-one typically involves the reaction of thiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxooxazolidinone ring .

Industrial Production Methods

Industrial production methods for 3-Methyl-2-thioxooxazolidin-4-one often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-2-thioxooxazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as tyrosinase and peroxisome proliferator-activated receptors (PPARs).

    Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-thioxooxazolidin-4-one is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Properties

CAS No.

37021-10-6

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C4H5NO2S/c1-5-3(6)2-7-4(5)8/h2H2,1H3

InChI Key

PRUXGCLKJVUNRT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC1=S

Origin of Product

United States

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